ganglioside GM4-2
Description
Overview of Glycosphingolipids and Sialylated Glycosphingolipids
Glycosphingolipids (GSLs) are a class of lipids characterized by a ceramide backbone linked to a carbohydrate chain. wikipedia.org They are integral components of the outer leaflet of the plasma membrane in all vertebrate cells. mdpi.commdpi.com These amphipathic molecules, with their hydrophobic ceramide portion embedded in the cell membrane and their hydrophilic sugar chains extending into the extracellular space, are involved in a myriad of biological processes. wikipedia.orge-dmj.org GSLs contribute to the structural integrity of the cell membrane and are key players in cell-cell recognition, adhesion, and signal transduction. wikipedia.orgresearchgate.net
A significant subclass of GSLs is the sialylated glycosphingolipids, commonly known as gangliosides. wikipedia.orgencyclopedia.pub The defining feature of gangliosides is the presence of one or more sialic acid residues in their carbohydrate structure. nih.govgerli.com This addition of sialic acid, a negatively charged sugar, imparts distinct physicochemical properties to gangliosides, influencing their interactions with other molecules and their roles in cellular functions. beilstein-journals.org Gangliosides are particularly abundant in the nervous system, where they can constitute a significant portion of the lipid content of neuronal membranes and are vital for neurodevelopment and synaptic function. frontiersin.orgmdpi.comtrbchemedica.com
Classification and Nomenclature of Gangliosides, with Specific Reference to GM4-2
The classification and nomenclature of gangliosides are primarily based on the structure of their oligosaccharide chains, a system pioneered by the Swedish scientist Lars Svennerholm. gerli.commdpi.com This nomenclature, widely adopted by the scientific community, uses a shorthand to denote the ganglioside series and the number of sialic acid residues. gerli.comnih.gov
The core of the Svennerholm system is as follows:
G stands for ganglioside. nih.gov
M, D, T, Q represent mono-, di-, tri-, and quatra- (four) sialic acid residues, respectively. gerli.comnih.gov
A number (e.g., 1, 2, 3) characterizes the carbohydrate sequence. gerli.comnih.gov
Ganglioside GM4 belongs to the gala-series of GSLs. nih.govnih.gov Unlike the majority of gangliosides which are derived from lactosylceramide (B164483), GM4 is synthesized from galactosylceramide (GalCer). nih.govjocs.jp Its structure consists of a ceramide molecule linked to a galactose residue, which is in turn attached to a single sialic acid (N-acetylneuraminic acid) residue. ontosight.ai The "4" in GM4 signifies its specific carbohydrate sequence within the established nomenclature. The term "GM4-2" is not a standard nomenclature but may refer to a specific variant or be used in a particular research context to denote a specific ceramide structure or a related but distinct molecule. For the purpose of this article, we will focus on the canonical GM4 structure.
Historical Context and Evolution of Ganglioside Research
The study of gangliosides dates back to the 1940s when Ernst Klenk first isolated these lipids from the ganglion cells of the brain, hence the name "ganglioside". gerli.comresearchgate.net Initially, research was heavily focused on elucidating the complex structures of these molecules. nih.gov A significant breakthrough came in 1963 with the structural characterization of GM1. mdpi.com In the same year, Svennerholm developed a chromatographic method for separating human brain gangliosides, which laid the foundation for their systematic classification. nih.gov
The latter half of the 20th century saw an expansion of research into the biosynthesis and metabolism of gangliosides, with the characterization of the enzymes responsible for their synthesis and degradation. nih.gov This period also brought to light the association of ganglioside metabolism abnormalities with severe neurodegenerative disorders, such as Tay-Sachs disease and GM1-gangliosidosis. frontiersin.org The development of genetically engineered mouse models deficient in specific ganglioside synthases has been instrumental in uncovering the critical roles of these lipids in various physiological processes, particularly within the nervous system. nih.gov More recent research has focused on the role of gangliosides in cell signaling, their involvement in lipid rafts, and their potential as therapeutic targets for a range of diseases. nih.govfrontiersin.org
Significance of Gangliosides in Mammalian Cellular Systems
Gangliosides are not merely structural components of cell membranes; they are active participants in a wide array of cellular activities that are fundamental to the health and function of mammalian organisms. nih.gov Their strategic location on the cell surface allows them to act as receptors for various extracellular signals and to modulate the function of membrane proteins. nih.govfrontiersin.org
Key functions of gangliosides include:
Cell Signaling: Gangliosides are integral to signal transduction pathways. They can modulate the activity of receptor tyrosine kinases and other signaling proteins by associating with them in specialized membrane microdomains known as lipid rafts. researchgate.netnih.gov
Cell-Cell Recognition and Adhesion: The complex carbohydrate structures of gangliosides serve as recognition sites for proteins on adjacent cells, facilitating cell-cell interactions that are crucial for tissue development and maintenance. researchgate.netmdpi.com
Neurodevelopment and Function: In the nervous system, gangliosides are indispensable for neuronal growth, differentiation, and the formation of synapses. mdpi.com They play a critical role in myelination, the process of forming the protective sheath around nerve fibers. lipotype.com
Immune System Modulation: Gangliosides are also involved in regulating immune responses. creative-proteomics.com Alterations in ganglioside expression have been linked to various autoimmune diseases. creative-proteomics.com
The profound importance of gangliosides is underscored by the severe neurological consequences that arise from defects in their metabolism. frontiersin.org
Distinctive Features and Research Focus on Ganglioside GM4-2 within the Ganglioside Family
Ganglioside GM4, also known as sialosylgalactosylceramide, holds a unique position within the ganglioside family due to several distinctive features that have made it a specific focus of research. ontosight.aicapes.gov.br
One of the most notable characteristics of GM4 is its primary localization in the central nervous system, specifically within myelin and oligodendrocytes (the myelin-producing cells). lipotype.comcapes.gov.br This makes it a major ganglioside of white matter. mdpi.com Its appearance is closely timed with the onset of myelination. mdpi.com
Research on GM4 has been particularly concentrated on its role in neurological health and disease. creative-proteomics.com Studies have shown that decreased levels of GM4 are found in demyelinated plaques in multiple sclerosis, suggesting its involvement in the pathogenesis of this autoimmune disease. capes.gov.brbiosynth.com Furthermore, elevated levels of GM4 have been observed in the frontal cortex of Alzheimer's disease patients. lipotype.com There is also evidence to suggest that GM4 supports the proliferation of oligodendrocytes, a process vital for the repair of demyelinated neurons. lipotype.com
Unlike the more complex gangliosides, GM4 has a relatively simple structure, consisting of a ceramide backbone linked to a galactose and a single sialic acid. ontosight.ai Its biosynthesis is also distinct, as it is derived from galactosylceramide rather than the lactosylceramide precursor used for most other gangliosides. nih.govjocs.jp This unique metabolic pathway further sets it apart and makes it an interesting subject for studying the regulation of ganglioside synthesis.
Properties
CAS No. |
129069-15-4 |
|---|---|
Molecular Formula |
C7H3F3O |
Synonyms |
ganglioside GM4-2 |
Origin of Product |
United States |
Molecular Architecture and Structural Elucidation of Ganglioside Gm4 2
Fundamental Structural Components
The core structure of gangliosides, including GM4-2, consists of a ceramide unit linked to an oligosaccharide chain that contains one or more sialic acid residues. nih.govdsmz.de
The ceramide backbone of gangliosides is composed of a sphingoid base linked to a fatty acid via an amide bond. nih.govnih.gov This lipid moiety exhibits significant heterogeneity, contributing to the diversity of ganglioside species. The long-chain bases can vary in chain length, degree of saturation, and hydroxylation patterns, with C18- and C20-sphingosine being common in higher animals. researchgate.net Fatty acids linked to the sphingoid base also show diversity in chain length and saturation. nih.gov Notably, α-hydroxylated fatty acids are frequently found in the ceramide portion of GM4. researchgate.netwikipedia.orgnih.gov For instance, analysis of GM4 from shark liver revealed that a high percentage of fatty acids were 2-hydroxylated, and the long-chain bases included octadecasphingenine and nonadecasphingenine. nih.gov Studies on GM4-like species from crucian carp (B13450389) liver identified a ceramide composition including the long-chain base d18:1 and a hydroxylated fatty acid 2h-24:0. wikipedia.org
The glycan chain is a defining feature of gangliosides, and its specific composition and the linkages between monosaccharides determine the ganglioside series. While the common GM4 structure typically involves a sialic acid linked to galactosylceramide (Gal-Cer) researchgate.net, ganglioside GM4-2 is specifically characterized by a lactosylceramide (B164483) (Galβ1-4Glcβ1-Cer) backbone with a sialic acid residue attached to the galactose moiety. guidetopharmacology.org This distinguishes GM4-2 from the standard GM4 structure by the presence of a glucose residue in the core glycan. The linkage between galactose and glucose in the lactosylceramide backbone is typically a β1-4 glycosidic bond. guidetopharmacology.org In the common GM4 structure, the glycan core often consists of galactose and N-acetylgalactosamine linked in a β1-4 glycosidic bond, forming Galβ1-4GalNAc, although GM4 itself is simpler, usually featuring only galactose and sialic acid linked to ceramide. nih.gov The sialic acid is then linked to the glycan chain.
The sialic acid residue is a critical component of gangliosides, carrying a negative charge that contributes to their properties. The most common sialic acid found in gangliosides is N-acetylneuraminic acid (Neu5Ac). In ganglioside GM4, the sialic acid is typically linked to the galactose residue of the ceramide-linked sugar. nih.govdsmz.de The linkage specificity in GM4 is commonly an α2-3 glycosidic bond between the sialic acid and the galactose. researchgate.net Variations in the sialic acid moiety can occur, including O-acetylation at different positions, which can influence ganglioside function and recognition. O-acetylated forms of GM4 have been observed in various tissues.
Advanced Spectroscopic and Chromatographic Methods for Structural Characterization
The complete structural elucidation of gangliosides like GM4-2, including the detailed composition of the ceramide and glycan portions and the position and modifications of sialic acid, relies on a combination of advanced analytical techniques.
Mass spectrometry (MS) is a powerful tool for the identification and characterization of gangliosides due to its sensitivity and ability to provide molecular weight information and structural insights through fragmentation. nih.gov MS-based approaches are essential for analyzing the complex mixtures of ganglioside molecular species that often exist in biological samples, arising from variations in both the ceramide and glycan structures. researchgate.net
Electrospray ionization mass spectrometry (ESI-MS), including its miniaturized version nanoESI-MS, is a widely used technique for the analysis of gangliosides. guidetopharmacology.org ESI is a soft ionization method that typically produces intact molecular ions, making it suitable for analyzing labile molecules like gangliosides. ESI-MS provides precise molecular weight determination of different ganglioside species. nih.gov
Tandem mass spectrometry (MS/MS) coupled with ESI allows for the fragmentation of selected precursor ions, yielding characteristic fragment ions that provide detailed structural information about both the glycan chain and the ceramide moiety. wikipedia.org By analyzing the fragmentation patterns, the sequence of sugar residues in the glycan chain and the composition of the ceramide (specifically the fatty acid and sphingoid base) can be determined. wikipedia.org NanoESI-MS, with its high sensitivity, is particularly valuable for analyzing gangliosides from limited biological samples. Chip-based nanoESI MS has been successfully applied for the screening and identification of ganglioside species, including GM4 and O-acetylated GM4. The combination of chromatographic separation techniques like HPLC or TLC with ESI-MS or nanoESI-MS further enhances the ability to separate and characterize individual ganglioside molecular species within complex mixtures. nih.govwikipedia.org
| Technique | Application in Ganglioside Analysis | Information Obtained | Relevant Citations |
| ESI-MS | Molecular weight determination, analysis of intact molecular ions. | Precise mass of ganglioside species. | nih.govguidetopharmacology.org |
| nanoESI-MS | High-sensitivity molecular weight determination, analysis from limited samples. | Precise mass of ganglioside species, particularly for low-abundance compounds. | |
| ESI-MS/MS | Fragmentation of precursor ions for structural analysis of glycan and ceramide. | Sequence of sugar residues, type of sialic acid linkage, ceramide composition (fatty acid and sphingoid base). | wikipedia.org |
| LC-MS/MS | Separation and identification/quantification of ganglioside species in complex mixtures. | Profiling of different ganglioside molecular species. | nih.gov |
Detailed Research Findings Example (from GM4 studies applicable to structural methods):
Studies utilizing ESI-MS/MS on GM4-like gangliosides have demonstrated the power of this technique in resolving structural details. For instance, analysis of a major GM4-like ganglioside from crucian carp liver with a detected ion at m/z 1117 by ESI-MS/MS confirmed the presence of N-acetylneuraminic acid as the sialic acid and a sugar composition of galactose and sialic acid in a 1:1 molar ratio. wikipedia.org Further fragmentation analysis allowed for the determination of the ceramide composition, revealing a d18:1 long-chain base and a 2h-24:0 fatty acid. wikipedia.org This exemplifies how MS/MS can provide specific structural assignments beyond just the molecular weight.
Mass Spectrometry (MS)-Based Approaches
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
MALDI-MS is a soft ionization technique widely applied to the analysis of large, non-volatile molecules like gangliosides. It allows for the detection of intact molecular ions, providing information about the molecular weight distribution of ganglioside species present in a sample. While specific MALDI-MS data for this compound were not detailed in the search results, MALDI-MS is a standard method for obtaining molecular weight profiles of ganglioside mixtures, including GM4 species, which can vary in their ceramide composition (different fatty acid and sphingoid base lengths and saturation) nih.gov.
Tandem Mass Spectrometry (MS/MS, MSn) for Fragmentation Analysis and Structural Annotation
Tandem mass spectrometry (MS/MS or MSn) is essential for obtaining detailed structural information by fragmenting selected precursor ions and analyzing the resulting fragment ions. This technique helps in determining the sequence of sugar residues in the carbohydrate chain and identifying the ceramide structure. Fragmentation of gangliosides typically occurs at the glycosidic linkages and within the ceramide moiety. Analysis of these fragmentation patterns allows for the annotation of structural features. For GM4-type gangliosides, MS/MS can reveal the presence of the sialic acid and galactose residues and their linkage to the ceramide. Secondary ion mass spectrometry, a type of MS, was specifically used in the characterization of this compound lactones, providing evidence for the inner ester linkages. Studies on GM4-type gangliosides from other sources have utilized negative FAB-MS to observe fragment ion peaks resulting from the cleavage of glycosidic bonds, confirming the sequence of the oligosaccharide chain and the presence of the ceramide.
High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR MS)
High-Resolution Mass Spectrometry (HRMS), including techniques like Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR MS), provides highly accurate mass measurements of intact ganglioside molecules and their fragments. This high mass accuracy allows for the determination of the elemental composition of ions, which is crucial for confirming proposed structures and differentiating between isobaric species. HRMS has been applied in the analysis of gangliosides, including the detection of GM4 species, enabling precise mass assignments and contributing to the identification of different ganglioside molecular species based on their ceramide composition. While specific HRMS or FTICR MS data for this compound were not found in the provided snippets, these techniques are invaluable for confirming the molecular formula of GM4-2 and its fragments, thus supporting structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Glycolipidomics Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. LC-MS is widely used in glycolipidomics for the comprehensive profiling of gangliosides in complex biological mixtures. This allows for the separation of different ganglioside species based on variations in their carbohydrate chains and ceramide moieties before MS analysis. LC-MS-based glycolipidomics can identify and relatively quantify numerous ganglioside species in a single analysis. Studies have utilized nanoESI MS and IMS MS, often coupled with LC, for the analysis of gangliosides in brain tissues, demonstrating the ability to separate and identify various ganglioside classes, including GM4. While direct LC-MS profiling data specifically for isolated this compound was not detailed, this approach is fundamental for studying the presence and relative abundance of GM4-2 within the complex gangliosidome of biological samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed covalent structure, including glycosidic linkages, anomeric configurations, and the structure and conformation of the ceramide and carbohydrate moieties of gangliosides.
1H-NMR and 13C-NMR Spectroscopy
One-dimensional 1H-NMR and 13C-NMR spectroscopy provide information about the types of protons and carbons present in the ganglioside molecule and their chemical environments. Analysis of chemical shifts and coupling constants in 1H-NMR spectra helps in identifying different sugar residues, the sphingoid base, and the fatty acid chain. 13C-NMR spectroscopy provides complementary information about the carbon skeleton. 1H-NMR spectroscopy was used in the synthesis and characterization of ganglioside GM4 analogs nih.gov. For GM4-type gangliosides, 1H-NMR spectra show characteristic signals for sialic acid (e.g., H-3ax and H-3eq), galactose anomeric protons, and signals arising from the ceramide portion. 13C-NMR data further support the identification of sugar residues and the ceramide structure.
Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, HSQC)
Two-dimensional (2D) NMR techniques are crucial for establishing connectivities between atoms and determining glycosidic linkages. Techniques like Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) reveal proton-proton connectivities within each monosaccharide unit and the ceramide. Heteronuclear Single Quantum Coherence (HSQC) correlates proton and carbon signals, aiding in signal assignment. For this compound, two-dimensional J-correlated proton NMR spectroscopy was specifically used to determine the presence and location of the inner ester linkage, revealing a connection between the sialic acid carboxyl group and the C-2 hydroxyl group of galactose. Studies on GM4-type gangliosides have utilized 2D NMR techniques, including COSY and NOESY (Nuclear Overhauser Effect Spectroscopy), to assign proton and carbon signals and to determine glycosidic linkages and anomeric configurations based on through-space correlations. These 2D NMR experiments are vital for unambiguously establishing the complete structure of the carbohydrate chain and its linkage to the ceramide in gangliosides like GM4-2.
Chromatographic Separation Techniques (e.g., Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC))
Chromatographic techniques are essential for the isolation, purification, and analysis of gangliosides, including GM4. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed methods creative-proteomics.comabcam.comnih.govjove.comnih.govhytest.fi.
Thin-Layer Chromatography (TLC)
TLC is a widely used and reliable technique for separating glycolipids based on their lipid composition and polarity creative-proteomics.comabcam.comjove.comnih.gov. GM4 can be isolated from biological samples and identified by comparing its migration pattern (Rf value) to that of standard ganglioside markers creative-proteomics.com. After separation on a TLC plate, gangliosides are typically visualized using specific staining techniques, such as iodine vapor or lipid-specific dyes like resorcinol (B1680541) reagent, which detects sialic acids creative-proteomics.comnih.gov.
Different solvent systems are used for TLC of gangliosides, influencing the separation based on the polarity of the molecules. Two common solvent systems mentioned for ganglioside TLC are:
Neutral system: chloroform (B151607) – methanol (B129727) – 15 mM aqueous CaCl₂, 60:40:9 (v/v/v) hytest.fi.
Basic system: chloroform – methanol – 2.5 N aqueous NH₃, 60:40:9 (v/v/v) hytest.fi.
The purity of HPLC-purified gangliosides is often determined by TLC hytest.fi.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a more quantitative and sensitive method for the analysis and quantitation of gangliosides nih.gov. Gangliosides can be separated by normal phase or reverse phase HPLC nih.gov. For analysis by UV detection, gangliosides can be derivatized, for example, by converting their carboxylic acid groups to UV-absorbing p-bromophenacyl derivatives nih.gov. These derivatives exhibit a high molar extinction coefficient at 261 nm, allowing for sensitive detection nih.gov.
Monosialogangliosides, including GM4, can be well separated by normal phase HPLC nih.gov. A method involving the derivatization of gangliosides followed by direct injection onto a high-performance liquid chromatograph has been described nih.gov. Reverse phase HPLC can also be used to analyze the molecular species of gangliosides based on variations in their ceramide moieties nih.gov.
HPLC purification of gangliosides typically involves injecting the ganglioside mixture onto an appropriate column and running a solvent gradient jove.comnih.gov. Gangliosides can be detected by UV absorbance, for instance, at 215 nm jove.comnih.gov. Fractions corresponding to individual gangliosides are collected and can be further analyzed, for example, by TLC jove.comnih.gov.
Here is a summary of chromatographic techniques and associated details for ganglioside separation:
| Technique | Principle of Separation | Common Mobile Phases / Conditions | Detection Methods | Application |
| TLC | Polarity | Chloroform:Methanol:Aqueous Salt/Ammonia | Iodine vapor, Resorcinol spray reagent | Separation, identification, purity check |
| HPLC | Polarity (Normal Phase), Hydrophobicity (Reverse Phase) | Solvent gradients (e.g., Acetonitrile, Water, Isopropanol) | UV detection (often after derivatization) | Separation, quantitation, molecular species analysis |
Detailed research findings often involve the application of these techniques to isolate and characterize GM4 from various biological sources, such as brain tissues or liver creative-proteomics.comnih.govdoi.org. The yields of GM4 from different tissues can be determined using quantitative chromatographic methods doi.org.
Biosynthesis and Metabolic Pathways of Ganglioside Gm4 2
Enzymatic Synthesis in Subcellular Compartments
The synthesis of GM4-2 is compartmentalized, with initial steps taking place in the ER and subsequent glycosylation occurring in the Golgi apparatus creative-proteomics.comunimi.itbeilstein-journals.org.
Initiation in the Endoplasmic Reticulum (ER)
The biosynthesis of glycosphingolipids, including the precursor for GM4-2, begins in the endoplasmic reticulum with the synthesis of ceramide creative-proteomics.comresearchgate.net. Ceramide is formed from sphingosine (B13886) and fatty acids, a reaction catalyzed by ceramide synthases creative-proteomics.com. Following ceramide synthesis, galactosylceramide (GalCer), the direct precursor for GM4-2, is synthesized on the luminal side of the ER membrane nih.govnih.gov. This step is catalyzed by UDP-galactose:ceramide galactosyltransferase (GalT-1 or UGT8), a type I transmembrane protein with its catalytic domain facing the ER lumen nih.govnih.govmolbiolcell.org.
Sequential Glycosylation Reactions in the Golgi Apparatus
After the synthesis of GalCer in the ER, it is transported to the Golgi apparatus, where the subsequent glycosylation steps leading to GM4 formation occur creative-proteomics.comunimi.itnih.gov. The Golgi apparatus is the primary site for the synthesis of most gangliosides nih.govfrontiersin.org. Here, specific glycosyltransferases and sialyltransferases sequentially add monosaccharides to the growing glycosphingolipid chain on the luminal side of the Golgi membranes nih.govbeilstein-journals.org.
Key Glycosyltransferases and Sialyltransferases Involved (e.g., ST3Gal5)
The critical step in GM4-2 synthesis is the addition of a sialic acid residue to GalCer nih.govnih.gov. This reaction is catalyzed by a specific sialyltransferase. Research indicates that ST3Gal5 (also known as GM3 synthase or CMP-NeuAc:lactosylceramide (B164483) alpha-2,3-sialyltransferase) is responsible for catalyzing GM4 synthesis in vivo, in addition to its primary role in synthesizing GM3 from LacCer nih.govoup.comresearchgate.netuniprot.orgresearchgate.net. Studies in zebrafish and mice have demonstrated that ST3GalV enzymes are responsible for GM4 synthesis nih.govresearchgate.net. Specifically, mouse ST3GalV has been shown to synthesize both GM4 and GM3 depending on the availability of their respective precursors, GalCer and LacCer nih.govresearchgate.net.
Specificity of GM4-2 Synthesis from Galactosylceramide (GalCer)
GM4-2 is unique among most gangliosides in that it is synthesized directly from GalCer, rather than from LacCer, which is the precursor for the ganglio-series gangliosides (like GM3, GM2, GM1, etc.) nih.govnih.govnih.govresearchgate.net. This specificity is determined by the substrate preference of the sialyltransferase involved, namely ST3Gal5, which can utilize both GalCer and LacCer as substrates, leading to the formation of GM4 and GM3, respectively nih.govnih.govoup.com. The availability of these precursors influences the synthesis of either ganglioside nih.govnih.gov.
Intracellular Trafficking and Localization
Following its synthesis, ganglioside GM4-2 undergoes intracellular trafficking to reach its primary location within the cell membrane unimi.itfrontiersin.org.
Transport to the Plasma Membrane via Exocytotic Flow
Newly synthesized gangliosides, including GM4-2, are transported from the Golgi apparatus to the plasma membrane primarily via vesicular transport, often referred to as exocytotic flow unimi.itbeilstein-journals.orgiyte.edu.trnih.gov. These glycolipids are incorporated into the luminal leaflet of transport vesicles budding from the Golgi unimi.itnih.govnih.gov. When these vesicles fuse with the plasma membrane, the gangliosides are delivered to the outer leaflet of the plasma membrane, with their glycan chains facing the extracellular space nih.govunimi.itfrontiersin.org. Gangliosides are major components of lipid rafts, specialized microdomains within the plasma membrane enriched in sphingolipids and cholesterol, where they play roles in cell signaling and organization nih.govcreative-proteomics.comunimi.itfrontiersin.orgoup.com.
Here is a summary of the key enzymes involved in GM4-2 biosynthesis:
| Enzyme Name | EC Number | Reaction Catalyzed | Subcellular Location |
| Ceramide Synthase | - | Synthesis of ceramide from sphingosine and fatty acids | Endoplasmic Reticulum creative-proteomics.com |
| UDP-galactose:ceramide galactosyltransferase (GalT-1, UGT8) | EC 2.4.1.45 | Synthesis of GalCer from ceramide and UDP-galactose | Endoplasmic Reticulum nih.govnih.govmolbiolcell.org |
| ST3Gal5 (GM3 synthase, GM3/GM4S) | EC 2.4.3.9 | Addition of sialic acid to GalCer (and LacCer) | Golgi apparatus nih.govnih.govoup.comresearchgate.netuniprot.orgresearchgate.net |
This table summarizes the enzymatic steps and locations involved in the synthesis of GM4-2.
Presence in Membrane Microdomains (Lipid Rafts/GEMs/Caveolae)
GM4 plays an integral role in the structural organization and functional properties of cell membranes, particularly as a key component of lipid rafts creative-proteomics.com. Lipid rafts are specialized microdomains within the plasma membrane enriched in cholesterol and sphingolipids, including gangliosides like GM4 creative-proteomics.comwustl.eduopendermatologyjournal.com. These domains serve as platforms for organizing signaling molecules, influencing membrane fluidity, and facilitating receptor clustering creative-proteomics.com. GM4's presence in lipid rafts allows cells to efficiently transduce external signals and coordinate responses creative-proteomics.com. The ceramide backbone of GM4 provides the hydrophobic anchor necessary for its integration into the lipid bilayer and interaction with other membrane components within these microdomains creative-proteomics.com.
Distribution in Other Cellular Compartments (e.g., endo-lysosomal system, ER-mitochondria contact sites, nuclear envelope)
While primarily found in the plasma membrane, gangliosides, including GM4, are also present in other cellular compartments unimi.itbaypath.edu. After synthesis and incorporation into the plasma membrane, gangliosides can undergo endocytosis and be trafficked through the endo-lysosomal system unimi.itconicet.gov.ar. They can accumulate transiently in recycling endosomes and be recycled back to the plasma membrane, or they can be sorted to lysosomes for degradation unimi.itconicet.gov.ar. Gangliosides have also been demonstrated to be present in nuclear membranes nih.gov. The endomembrane system, which includes the ER, Golgi apparatus, lysosomes, and vesicles, works together to modify, package, and transport lipids and proteins baypath.edu. The ER makes extensive contacts with other organelles, including endosomes and lysosomes, at membrane contact sites (MCSs), which facilitate the exchange of lipids and small molecules nih.govthno.org. Mitochondria also form contact sites with the ER and lysosomes, involved in lipid transfer and other processes mdpi.com.
Catabolism and Degradation
After synthesis and incorporation into cellular membranes, GM4 eventually undergoes degradation creative-proteomics.com. This process primarily occurs in the lysosomes, where enzymes break down the glycan chain and lipid components creative-proteomics.comunimi.it.
Lysosomal Degradation Pathways
Lysosomal degradation is the primary pathway for ganglioside catabolism creative-proteomics.comunimi.itresearchgate.net. In the lysosomes, a variety of enzymes sequentially cleave off sugar residues from the nonreducing end of the glycolipid substrate creative-proteomics.comconicet.gov.ar. This process is facilitated by lysosomal enzymes, lipid-binding activator proteins, and negatively charged lipids researchgate.netnih.gov. The breakdown products, such as free fatty acids and monosaccharides, can either be recycled for the synthesis of new lipids or excreted from the cell creative-proteomics.com. Impaired degradation of gangliosides can lead to their accumulation, contributing to lysosomal storage disorders creative-proteomics.comfrontiersin.orgnih.gov.
Role of Glycohydrolases and Sialidases (e.g., Neu3)
The breakdown of GM4 is facilitated by various enzymes, including sialidases and glycohydrolases creative-proteomics.com. Sialidases, also known as neuraminidases, remove sialic acid residues from gangliosides atlasgeneticsoncology.org. Neu3 is a plasma membrane-associated sialidase that plays a key role in ganglioside degradation and can remove sialic acid residues from gangliosides unimi.itatlasgeneticsoncology.orgfirstwordpharma.comresearchgate.net. Neu3 can modify the ganglioside composition of membrane areas where it resides core.ac.uk. In addition to Neu3, other lysosomal enzymes like β-galactosidases and glucosylceramidases are involved in cleaving sugar residues from the lipid backbone during GM4 degradation creative-proteomics.com.
Regulation of GM4 Metabolism and Turnover
Data Table: Key Enzymes and Locations in Ganglioside Metabolism
| Process | Enzyme Class/Specific Enzyme | Location(s) | Role |
| Biosynthesis | Ceramide synthases | Endoplasmic Reticulum (ER) | Synthesize ceramide backbone |
| Biosynthesis | Glycosyltransferases | ER, Golgi apparatus | Add sugar residues to form gangliosides |
| Catabolism | Sialidases (e.g., Neu3) | Lysosomes, Plasma membrane | Remove sialic acid residues |
| Catabolism | β-Galactosidases | Lysosomes | Cleave galactose residues |
| Catabolism | Glucosylceramidases | Lysosomes | Cleave glucose residues |
| Catabolism | β-Hexosaminidases | Lysosomes | Involved in degradation of other gangliosides (e.g., GM2), potentially impacting overall ganglioside metabolism |
| Catabolism | Sphingolipid activator proteins | Lysosomes | Assist in substrate presentation to hydrolytic enzymes |
Biological Functions and Physiological Roles of Ganglioside Gm4 2
Role in Cellular Membrane Organization and Dynamics
Gangliosides are integral components of the cell membrane, where they are not merely passive structural elements but active participants in organizing the membrane's architecture and influencing its physical properties.
Ganglioside GM4, like other glycosphingolipids, is an amphipathic molecule with a hydrophobic ceramide tail and a hydrophilic glycan headgroup. The ceramide portion anchors the molecule within the outer leaflet of the plasma membrane. oup.com GM4 is known to associate with cholesterol and other sphingolipids to form specialized membrane microdomains known as lipid rafts. creative-proteomics.comoup.com These rafts are not static structures but dynamic assemblies that serve as platforms for concentrating specific proteins and lipids, thereby facilitating and regulating cellular signaling events. nih.govresearchgate.net The integration of GM4 into these rafts is crucial for organizing signaling molecules and coordinating cellular responses to external stimuli. creative-proteomics.com
The ceramide structure itself, particularly the length and saturation of its fatty acid chain, can influence the physical properties of the membrane and GM4's interactions within it. creative-proteomics.com This structural variability plays a role in how GM4 participates in membrane organization. creative-proteomics.commdpi.com
Table 1: Role of Ganglioside GM4 in Membrane Organization
| Feature | Description | Supporting Findings |
|---|---|---|
| Location | Outer leaflet of the plasma membrane. researchgate.net | Anchored by its hydrophobic ceramide tail. creative-proteomics.com |
| Lipid Raft Component | Associates with cholesterol and sphingolipids to form functional microdomains. creative-proteomics.comnih.govresearchgate.net | These rafts serve as platforms for organizing signaling molecules. creative-proteomics.comoup.com |
| Membrane Fluidity | Contributes to the formation of ordered membrane domains, influencing local fluidity. creative-proteomics.com | Fatty acid diversity in the ceramide moiety modulates physical properties of the lipid bilayer. creative-proteomics.commdpi.com |
| Receptor Clustering | Facilitates the aggregation of receptors within lipid rafts. creative-proteomics.com | Essential for efficient transduction of external signals. creative-proteomics.com |
Cellular Signaling and Communication
As key components of the cell surface, gangliosides are perfectly positioned to modulate interactions between the cell and its environment, including the reception of signals that govern cell behavior.
Gangliosides can directly and indirectly modulate the activity of various membrane receptors, including receptor tyrosine kinases that are crucial for cell growth and differentiation. oup.com While specific, detailed studies on GM4's direct interaction with EGFR, PDGFR, or the Insulin (B600854) Receptor are not extensively covered in the provided search results, the general mechanism for gangliosides involves altering the receptor's conformation or its localization within membrane microdomains. oup.com For instance, other simple gangliosides like GM3 have been shown to inhibit the phosphorylation of the epidermal growth factor receptor (EGFR) and the insulin receptor. oup.comdokumen.pub This modulation occurs through lateral association within the membrane, influencing the receptor's ability to dimerize and activate its kinase domain. oup.com Given GM4's presence in lipid rafts, it is positioned to influence the function of raft-associated receptors, potentially including growth factor receptors. creative-proteomics.comoup.com
The modulation of receptor activity by gangliosides has direct consequences for downstream intracellular signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling route that translates extracellular signals into cellular responses like proliferation and differentiation. While direct evidence linking GM4 specifically to the MAPK pathway is limited in the search results, the regulation of growth factor receptors by gangliosides is a key upstream event that controls MAPK signaling. By influencing the activation state of receptors like EGFR and PDGFR, gangliosides can consequently regulate the activation of the MAPK cascade. uni-muenster.de
Gangliosides play a significant role in modulating the function of ion channels and maintaining cellular calcium (Ca²⁺) homeostasis. nih.gov They can influence ion channel activity by altering the physical properties of the membrane, such as fluidity, or through more direct interactions. researchgate.net The negatively charged sialic acid residues of gangliosides can concentrate cations like Ca²⁺ near the membrane surface, affecting the local ionic environment and influencing voltage-gated channel activity. researchgate.net Furthermore, gangliosides have been shown to be present on nuclear membranes, where they are implicated in modulating intranuclear calcium homeostasis, a critical factor in gene regulation and other nuclear functions. frontiersin.org
Table 2: Research Findings on Ganglioside GM4 and Cellular Signaling
| Signaling Aspect | Research Finding/Implication |
|---|---|
| Receptor Modulation | Gangliosides are known to modulate the activity of receptor tyrosine kinases such as EGFR and the insulin receptor, often through interactions within lipid rafts. oup.comdokumen.pub |
| Downstream Pathways | By regulating receptor activation, gangliosides can influence major downstream pathways like MAPK signaling. uni-muenster.de |
| Ion Channel Function | Gangliosides can alter ion channel activity by modifying membrane fluidity and through electrostatic interactions. researchgate.net |
| Calcium Homeostasis | Implicated in the regulation of both plasma membrane and nuclear calcium levels. frontiersin.orgnih.gov |
Cell-Cell Interactions and Recognition
Gangliosides, as integral components of the cell surface, play a pivotal role in mediating how cells interact with their environment and with each other. GM4, with its unique structure, contributes significantly to these processes.
Contribution to Cell Surface Glycans and Glycocalyx
Ganglioside GM4 is a sialic acid-containing glycosphingolipid that is an essential component of the glycocalyx, the dense carbohydrate layer on the outer surface of eukaryotic cells. nih.govresearchgate.netbiorxiv.org Like other gangliosides, GM4 is anchored in the outer leaflet of the plasma membrane by its lipid ceramide tail, with its carbohydrate chain extending into the extracellular space. nih.govmdpi.comresearchgate.net This orientation allows it to participate directly in molecular interactions at the cell's interface. researchgate.netcreative-proteomics.com
The glycocalyx, rich in glycolipids like GM4, glycoproteins, and proteoglycans, varies in composition between cell types and tissues. researchgate.net In the nervous system, gangliosides are the primary carriers of sialic acid and represent a major portion of the cell surface glycans on neurons. nih.govnih.govfrontiersin.org The specific structure of the GM4 glycan is pivotal for its ability to interact with various molecules and receptors on adjacent cells, thereby influencing processes like cell recognition and signaling. creative-proteomics.comnih.gov These interactions are fundamental to maintaining tissue integrity and function.
Adhesion and Migration Processes
The involvement of gangliosides in cell adhesion and migration is a critical aspect of tissue development and immune response. creative-proteomics.com GM4 participates in these dynamic processes by modulating the function of cell adhesion molecules (CAMs), including integrins and selectins. creative-proteomics.com These interactions are crucial for regulating how cells bind to each other and to the extracellular matrix. creative-proteomics.comnih.gov
By interacting with CAMs, GM4 can influence signaling pathways that control cell migration. creative-proteomics.comnih.gov This regulatory role is vital in various physiological contexts, from the development of tissues to the trafficking of immune cells during inflammation. creative-proteomics.com The structural complexity of gangliosides allows them to act as modulators of signaling receptors located within specialized membrane microdomains known as lipid rafts, where they are often concentrated along with cholesterol and various proteins. nih.govnih.gov
Table 1: GM4 Interactions in Cell Adhesion
| Interacting Molecule Family | Role of Interaction | Physiological Process |
|---|---|---|
| Integrins | Regulates cell-extracellular matrix interactions. creative-proteomics.com | Tissue development, immune response. creative-proteomics.com |
| Selectins | Modulates cell-cell adhesion. creative-proteomics.com | Leukocyte trafficking during inflammation. creative-proteomics.com |
| CAMs (General) | Influences cell recognition and binding. creative-proteomics.comnih.gov | Cell-cell communication, tissue integrity. creative-proteomics.com |
Developmental and Functional Roles in the Nervous System
Ganglioside GM4 is particularly abundant in the nervous system, where it undertakes specialized and essential functions related to development, myelination, and the maintenance of neural tissue integrity. nih.govcreative-proteomics.comnih.gov
Neurodevelopment and Neurogenesis
Gangliosides are widely recognized for their critical role in the development and function of the brain. nih.govresearchgate.net They are involved in fundamental processes such as neurogenesis, neuronal differentiation, and cell proliferation. nih.govresearchgate.net The expression pattern of gangliosides changes dramatically during neurodevelopment. nih.govnih.gov Early embryonic stages are characterized by simpler gangliosides, while the appearance of more complex structures correlates with key neurodevelopmental milestones like myelination. nih.govmdpi.comnih.gov
While much of the research on early neurogenesis focuses on other gangliosides like GM3 and GD3, GM4's role becomes prominent with the onset of myelination, a crucial step in the maturation of the nervous system. nih.govmdpi.comnih.gov Its appearance is a marker of this later developmental stage, highlighting its specialized function in the formation of stable neural circuits. nih.govmdpi.com
Myelin Formation and Maintenance of Myelin Sheath
One of the most well-defined roles of ganglioside GM4 is its involvement in myelination. creative-proteomics.com GM4 is found in high concentrations in myelin, the lipid-rich sheath that insulates nerve fibers and facilitates the rapid transmission of nerve impulses. creative-proteomics.comfrontiersin.orgmdpi.com It is considered the third most abundant ganglioside in the white matter of the human brain, and its appearance coincides with the beginning of myelination. nih.govmdpi.com
GM4 is a key component of the membranes of oligodendrocytes, the cells responsible for producing myelin in the central nervous system. creative-proteomics.comfrontiersin.orgmdpi.com Its presence is crucial for the structural integrity and stability of the myelin sheath. creative-proteomics.com The interaction between gangliosides in the axonal membrane and glycoproteins on the myelin sheath, such as myelin-associated glycoprotein (B1211001) (MAG), helps to ensure the long-term stability of axon-myelin units. mdpi.comfrontiersin.org
Table 2: GM4 in the Nervous System
| Location | Primary Function | Significance |
|---|---|---|
| Myelin Sheath | Formation and maintenance of structural integrity. creative-proteomics.comfrontiersin.org | Essential for rapid nerve signal transmission. creative-proteomics.com |
| Oligodendrocytes | A major ganglioside component of the cell membrane. frontiersin.orgmdpi.com | Supports the cells that produce and maintain myelin. creative-proteomics.com |
Oligodendrocyte Proliferation and Remyelination Processes
Given its high concentration in oligodendrocytes and myelin, GM4 is implicated in processes of myelin repair, or remyelination. mdpi.comnih.gov Remyelination is a regenerative process that involves the proliferation of oligodendrocyte precursor cells (OPCs) and their differentiation into mature, myelin-producing oligodendrocytes. researchgate.netnih.gov
Research has shown that the administration of exogenous GM4 can induce the proliferation and differentiation of oligodendrocytes. mdpi.com Furthermore, a study utilizing a synthetically modified, fluorinated version of the GM4 carbohydrate epitope found that it significantly increased the differentiation of mature oligodendrocytes from progenitor cells in vitro. nih.govnih.gov The native GM4 epitope did not produce the same effect in that specific study, suggesting that modifications to the GM4 structure could be explored for therapeutic strategies aimed at promoting remyelination in demyelinating diseases. nih.govnih.gov These findings point to a potential role for GM4 in stimulating the cellular processes necessary for repairing damaged myelin. mdpi.comnih.gov
Synaptic Transmission and Synaptogenesis
Gangliosides are critical components of neuronal membranes and are integral to the processes of synaptic transmission and the formation of new synapses (synaptogenesis). nih.gov While much of the research has focused on more complex gangliosides, GM4 also contributes to these fundamental neurological functions.
Ganglioside GM4 influences synaptic signaling by interacting with neurotransmitter receptors and ion channels. creative-proteomics.com This interaction modulates the strength and efficacy of synaptic connections, a process known as synaptic plasticity. creative-proteomics.com Although direct studies on GM4's role in synaptogenesis are less abundant compared to other gangliosides like GM1 and GD1a, its involvement in the synthesis of more complex gangliosides suggests an indirect role in the formation of neuronal membranes and synapses. creative-proteomics.comnih.gov The appearance of GM4 in the brain correlates with the period of active myelination, a process that is crucial for efficient synaptic transmission. nih.gov
Changes in the expression of brain gangliosides can disrupt the functioning of synapses, highlighting their importance in maintaining normal neurological function. mdpi.com The collective action of different gangliosides, including GM4, helps to create an optimal physicochemical environment for synaptic transmission. mdpi.com
| Aspect of Synaptic Function | Role of Ganglioside GM4 |
| Synaptic Signaling | Modulates neurotransmitter receptors and ion channels. creative-proteomics.com |
| Synaptic Plasticity | Influences the strengthening or weakening of synapses over time. creative-proteomics.com |
| Synaptogenesis | Indirectly involved through its role as a precursor in the synthesis of more complex gangliosides essential for synapse formation. creative-proteomics.comnih.gov |
| Myelination | Its appearance is linked to myelination, which is critical for rapid nerve signal transmission between synapses. nih.gov |
Neuroplasticity, Learning, and Memory
Neuroplasticity, the brain's ability to reorganize itself by forming new neural connections, is fundamental for learning and memory. creative-proteomics.comnih.gov Gangliosides are key players in these processes. nih.gov
GM4 contributes to neuroplasticity by modulating synaptic plasticity, which is the cellular basis for learning and memory. creative-proteomics.com By influencing the strength of synaptic connections, GM4 is involved in the neuronal adaptations that occur in response to new information and experiences. creative-proteomics.com While specific studies detailing the direct impact of GM4 on learning and memory are not as prevalent as those for other gangliosides, its role in synaptic function provides a clear link to these higher cognitive processes. creative-proteomics.comnih.gov The broader family of gangliosides is known to be functionally involved in supporting the formation and stabilization of the neural circuits that form the structural basis of memory. nih.gov
Neuroprotection
Ganglioside GM4 has been implicated in neuroprotective mechanisms, helping to preserve neuronal structure and function in the face of injury or disease. creative-proteomics.com Dysregulation of GM4 levels has been observed in several neurodegenerative disorders, suggesting its importance in maintaining a healthy nervous system. creative-proteomics.com
In the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease, altered GM4 expression may contribute to the pathology. creative-proteomics.com For instance, an accumulation of GM4 in the brain could exacerbate neuroinflammation and oxidative stress, both of which are known to drive neuronal damage. creative-proteomics.com GM4 may interact with microglia, the resident immune cells of the brain, potentially triggering an inflammatory response that can be detrimental to neurons. creative-proteomics.com Conversely, some research suggests that certain gangliosides may have neuroprotective effects. scispace.com The manipulation of GM4 levels could therefore be a potential therapeutic strategy to influence myelination and offer neuroprotection. nih.gov
| Neuroprotective Aspect | Involvement of Ganglioside GM4 |
| Neuroinflammation | Altered levels may contribute to microglial activation and chronic inflammation. creative-proteomics.com |
| Oxidative Stress | Dysregulation may be linked to increased oxidative stress in the brain. creative-proteomics.com |
| Myelination | Plays a role in myelination, which is essential for axonal integrity and protection. nih.gov |
| Neurodegenerative Disease | Abnormal accumulation or deficiency is associated with conditions like Alzheimer's and Parkinson's disease. creative-proteomics.com |
Immune System Regulation
Ganglioside GM4 plays a significant role in modulating the functions of the immune system, influencing both innate and adaptive immunity. creative-proteomics.com
Modulation of Innate and Adaptive Immunity
GM4 has a dual role in the immune system, participating in both the promotion of immune responses against pathogens and the maintenance of immune tolerance to prevent autoimmunity. creative-proteomics.com It can influence the activation of immune receptors and help to regulate the intensity and duration of inflammation. creative-proteomics.com
By altering immune cell signaling, GM4 can enhance the body's defense against pathogens. creative-proteomics.com At the same time, it can facilitate the suppression of excessive immune responses, thereby reducing the risk of autoimmune reactions where the immune system mistakenly attacks the body's own tissues. creative-proteomics.com Dysregulation of GM4 metabolism can disrupt this delicate balance, potentially leading to chronic inflammation or autoimmune diseases. creative-proteomics.com
Interaction with Immune Cells and Glycan-Binding Receptors (Siglecs)
GM4's immunomodulatory effects are mediated in part through its interactions with various immune cells, including T-cells, B-cells, and macrophages. creative-proteomics.com It can also interact with a family of glycan-binding receptors called Siglecs (Sialic acid-binding immunoglobulin-like lectins), which are expressed on the surface of many immune cells. nih.govnih.gov
The binding of gangliosides to Siglecs can initiate signaling pathways that regulate immune cell activity. nih.gov For example, murine Siglec-15 has been shown to interact with GM4. nih.gov These interactions are important in the context of both normal immune surveillance and in pathological conditions such as cancer, where tumor cells may express high levels of certain gangliosides to evade the immune system. nih.govnih.gov
| Immune Cell Type | Effect of GM4 Interaction |
| T-cells | Regulates activation and differentiation. creative-proteomics.com |
| B-cells | Affects antibody production. creative-proteomics.com |
| Macrophages | Modulates phagocytic activity and cytokine secretion. creative-proteomics.com |
Influence on Cytokine Production and Immune Cell Apoptosis
Furthermore, gangliosides can induce apoptosis (programmed cell death) in immune cells, which is a vital mechanism for regulating the duration of an immune response and eliminating potentially harmful, over-activated immune cells. nih.gov Several studies have shown that different gangliosides can trigger apoptosis in T-cells through various caspase-dependent pathways. nih.gov For instance, gangliosides can interfere with the signaling of crucial survival cytokines like Interleukin-2 (IL-2), thereby indirectly inducing T-cell apoptosis. nih.gov
Interactions with External Ligands and Pathogens
Gangliosides, by virtue of their position on the cell surface, are prime candidates for acting as receptors for a variety of external ligands, including bacterial toxins and viruses. nih.govnih.gov Their carbohydrate chains present a diverse array of potential binding sites.
Receptorial Functions for Toxins (e.g., Cholera Toxin)
The interaction between bacterial toxins and host cell gangliosides is a well-established phenomenon. The B-subunits of many toxins bind to specific carbohydrate sequences on gangliosides, initiating the process of toxin entry into the cell. nih.gov
While the ganglioside GM1 is widely recognized as the primary and high-affinity receptor for cholera toxin, research has explored the binding specificities of related toxins to a broader range of gangliosides. nih.govnih.govplos.org Studies on the heat-labile enterotoxin LT-IIc from Escherichia coli, which is structurally and functionally similar to cholera toxin, have shown that it can bind to gangliosides with a terminal Neu5Acα3Gal sequence. nih.gov However, in these studies, ganglioside GM4 was a notable exception, showing no binding to the LT-IIc B-subunits. nih.gov This lack of interaction was hypothesized to be due to the relatively short carbohydrate chain of GM4, which may not be accessible to the toxin's B-subunits. nih.gov
Table 1: Toxin Binding Specificity to Various Gangliosides
| Toxin | Primary Ganglioside Receptor | Binding to GM4 | Putative Reason for Interaction/Non-interaction |
|---|---|---|---|
| Cholera Toxin | GM1 nih.govnih.govplos.org | Not a primary receptor | High specificity for the more complex carbohydrate structure of GM1. |
Role in Viral Entry (e.g., SARS-CoV-2)
The entry of viruses into host cells is a complex process that often involves the interaction of viral surface proteins with specific host cell receptors. Gangliosides have been implicated as potential receptors or co-receptors for various viruses, facilitating their attachment to and entry into cells. nih.govembopress.org
In the context of SARS-CoV-2, the virus responsible for COVID-19, research has suggested that gangliosides may play a role in its entry into host cells. nih.gov The spike protein of SARS-CoV-2 has been shown to bind to gangliosides in the respiratory tract. nih.gov While much of the research has focused on the interaction with the more complex ganglioside GM1 as a co-receptor with ACE2, the potential involvement of other gangliosides is an area of ongoing investigation. nih.govresearchgate.netbiorxiv.org
A proposed mechanism involves the cross-reactivity between epitopes on SARS-CoV-2 spike proteins bound to gangliosides and the surface glycolipids of peripheral nerves, which is being explored as a hypothesis for the pathophysiology of SARS-CoV-2-associated Guillain–Barré syndrome. nih.gov Although direct evidence specifically implicating GM4 in SARS-CoV-2 entry is limited, the general role of gangliosides in viral binding suggests that even simpler structures like GM4 could potentially contribute to the initial attachment of the virus to the cell surface. Further research is needed to elucidate the specific interactions between the SARS-CoV-2 spike protein and the full spectrum of host cell gangliosides, including GM4.
Table 2: Investigated Role of Gangliosides in Viral Entry
| Virus | Implicated Ganglioside(s) | Role in Viral Entry | Specific Findings Related to Simple Gangliosides |
|---|---|---|---|
| SARS-CoV-2 | General gangliosides, specifically GM1 nih.govnih.govresearchgate.net | May act as co-receptors, facilitating viral attachment and entry. nih.govnih.gov | Direct evidence for GM4's role is not yet established, but the general interaction of the spike protein with gangliosides suggests a potential for involvement. nih.gov |
Research Directions and Methodological Advances for Ganglioside Gm4 2 Studies
Integration of Multi-Omics Approaches in Ganglioside Research
The comprehensive understanding of ganglioside GM4's role in complex biological systems necessitates a move beyond single-modality analyses. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics (including lipidomics)—offers a powerful, holistic approach to unravel the intricate network of interactions involving GM4. metabolon.com Multi-omics studies can elucidate the genotype-to-phenotype relationships that govern GM4's function and dysregulation in disease. metabolon.com
For instance, in the context of neurodegenerative diseases like Alzheimer's, multi-omics can dissect the molecular complexity by revealing alterations across different cellular levels and types, including glial cells where GM4 is prominent. nih.gov By correlating genomic data (e.g., variations in genes for enzymes in the ganglioside biosynthesis pathway) with transcriptomic (mRNA levels), proteomic (protein expression), and lipidomic (ganglioside profiles) data, researchers can construct a more complete picture of the molecular cascades influenced by or influencing GM4 levels. metabolon.com
This integrated approach is facilitated by advancements in high-throughput technologies and sophisticated bioinformatic tools capable of handling and interpreting large, multi-layered datasets. metabolon.com Such studies are crucial for identifying causal mechanisms and potential biomarkers related to GM4 metabolism and function. metabolon.com
In Silico Modeling of Ganglioside Biosynthesis and Metabolic Networks
Computational, or in silico, modeling provides a powerful tool for simulating the complex enzymatic reactions that constitute the ganglioside biosynthetic pathways. These models can predict the flow of metabolites and the potential outcomes of genetic or environmental perturbations on the ganglioside profile, including the synthesis of GM4.
The biosynthesis of most gangliosides begins with lactosylceramide (B164483), with the notable exception of GM4, which is derived from galactosylceramide (GalCer). nih.govnih.gov In silico models can incorporate the activities of key enzymes such as ST3Gal-V and ST8Sia-I to simulate the production of GM4 and other downstream products. researchgate.net One such model, after several iterations, successfully predicted the generation of 41 unique ganglioside structures through 49 distinct reactions. researchgate.net
These computational approaches allow for the systematic analysis of the ganglioside network, offering insights into the effects of enzyme deficiencies or "knockouts." researchgate.net By simulating these conditions, researchers can identify key enzymes and predict how their absence would alter the cellular ganglioside landscape. This predictive capability is invaluable for understanding the molecular basis of diseases associated with aberrant ganglioside metabolism and for designing experiments to test these hypotheses. researchgate.net
Genetically Engineered Models for Studying Ganglioside Function (e.g., knockout models)
The development of genetically engineered mouse models, particularly those with targeted deletions ("knockouts") of genes encoding for ganglioside synthase enzymes, has been instrumental in elucidating the physiological roles of specific gangliosides, including the pathways related to GM4. researchgate.netscispace.com While direct knockout models specifically for GM4 are less commonly discussed in the available literature, the study of mice with deficiencies in broader ganglioside synthesis pathways provides critical insights.
For example, mice lacking the enzyme GalNAcT, which is crucial for the synthesis of complex, GalNAc-containing gangliosides, exhibit significant neurological deficits, including axonal degeneration and motor and sensory impairments. nih.gov Furthermore, double knockout mice deficient in both ST-II and GalNAcT, leading to a lack of all major brain gangliosides, suffer from severe neurodegeneration. nih.gov These models underscore the critical importance of a complete ganglioside profile for nervous system integrity and function.
The phenotypes observed in these knockout mice, which can range from hearing loss to neuroinflammation and memory deficits, reveal the functional consequences of altered ganglioside biosynthesis. scispace.com Studying these models helps to connect specific ganglioside deficiencies to physiological and pathological outcomes, thereby providing a framework for understanding the roles of individual gangliosides like GM4 within the broader context of the ganglioside family. nih.govresearchgate.netscispace.com
Advanced Glycolipidomics for Comprehensive Profiling and Species-Level Annotation
Recent advancements in analytical techniques, particularly in the field of glycolipidomics, have revolutionized the study of gangliosides like GM4. These methods allow for highly sensitive and comprehensive profiling, moving beyond simple quantification to detailed structural annotation at the molecular species level. nih.govbiorxiv.orgacs.orgbiorxiv.org
A key innovation is the use of liquid chromatography coupled with high-resolution mass spectrometry and multistage fragmentation (LC-MSn). nih.govbiorxiv.orgacs.orgbiorxiv.org This approach enables the separation and identification of hundreds of different ganglioside species in a single analysis. nih.govacs.org By combining reversed-phase chromatography with mass analyzers that can perform multiple rounds of fragmentation (MSn), researchers can obtain detailed structural information about both the glycan headgroup and the lipid tail of the ganglioside. nih.govbiorxiv.orgmesse-muenchen.de
This level of detail allows for the annotation of individual ganglioside species, such as distinguishing between different fatty acid and long-chain base compositions within the ceramide portion of GM4. nih.govlipotype.com Automated annotation workflows using specialized software further enhance the high-throughput capabilities of these methods. nih.govmesse-muenchen.de These advanced glycolipidomic strategies have been successfully applied to identify and quantify a wide range of gangliosides, including GM4, in various biological samples, providing unprecedented insights into the diversity and regulation of these important molecules. nih.govacs.org
Strategies for Investigating Ganglioside-Protein Interactions and Functional Consequences
Understanding the biological functions of GM4 requires the identification and characterization of its interactions with proteins. A variety of methods, both established and emerging, are being employed to investigate these crucial molecular partnerships.
Traditional biochemical techniques like co-immunoprecipitation have been used to identify proteins that associate with gangliosides within a larger complex in their native cellular environment. biocompare.comwikipedia.org This method, often considered a gold standard, involves using an antibody to pull down a target protein and then identifying any interacting partners. wikipedia.org
More advanced, label-free techniques such as surface plasmon resonance (SPR) and bio-layer interferometry (BLI) allow for the real-time measurement of binding kinetics between purified proteins and gangliosides immobilized on a sensor surface. biocompare.comwikipedia.orgbham.ac.uk These methods provide quantitative data on the affinity and rates of association and dissociation. wikipedia.org
Other powerful approaches include:
Peptide arrays , which can map the specific binding sites on a protein that interact with a ganglioside. rsc.org
Molecular dynamics simulations , which provide computational models of how gangliosides and proteins interact at an atomic level. researchgate.netacs.org
Photo-activatable glycolipid analogs , which can be used to covalently crosslink gangliosides to their interacting proteins for subsequent identification by mass spectrometry. mdpi.com
Solution-state techniques like nuclear magnetic resonance (NMR) and small-angle X-ray scattering (SAXS) can probe the conformational changes that occur upon binding. frontiersin.org
These diverse strategies, from broad screening to detailed structural analysis, are essential for dissecting the functional consequences of GM4-protein interactions, which are thought to modulate a wide range of cellular processes, including signal transduction and cell adhesion. researchgate.net
Exploration of GM4-2 in Diverse Biological Sources (e.g., invertebrates like starfish)
While gangliosides are a hallmark of vertebrate cell membranes, particularly in the nervous system, their presence in invertebrates is largely restricted to the phylum Echinodermata, which includes starfish. mdpi.com Research into these organisms has revealed novel and unique ganglioside structures, including derivatives of GM4.
Studies on the Okinawan starfish Protoreaster nodosus have led to the isolation and characterization of three new GM4-type ganglioside molecular species. mdpi.comnih.govresearchgate.net One of these, designated PNG-1, was identified as a GM4 analog with a methylated sialic acid. mdpi.com The other two, PNG-2A and PNG-2B, represent the first examples found in nature of elongated GM4 structures, where additional sugar moieties are attached to the core GM4 framework. mdpi.comnih.gov
The discovery of these unique GM4 variants in starfish highlights the structural diversity of gangliosides across different evolutionary lineages. longdom.org Investigating these compounds and their biological roles in invertebrates may provide new insights into the fundamental functions of gangliosides and could potentially lead to the discovery of molecules with novel bioactivities. mdpi.comscribd.com
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for identifying ganglioside GM4-2 in neural tissue samples?
- Methodological Answer : this compound is typically isolated using lipid extraction protocols (e.g., chloroform/methanol mixtures) followed by purification via high-performance thin-layer chromatography (HPTLC) or column chromatography. Structural confirmation requires permethylation analysis combined with gas chromatography-mass spectrometry (GC/MS) to determine glycosidic linkages and ceramide composition . For reproducibility, ensure standardized solvent ratios, temperature controls, and internal standards (e.g., deuterated analogs) during extraction .
Q. How can researchers address discrepancies in this compound quantification across studies?
- Methodological Answer : Variations may arise from differences in tissue homogenization, lipid recovery efficiency, or detection limits of analytical tools. To mitigate this:
- Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for higher specificity .
- Validate protocols using spike-and-recovery experiments with synthetic GM4-2 analogs.
- Report normalization methods (e.g., protein content or total lipid mass) to enable cross-study comparisons .
Q. What experimental controls are critical for in vitro studies investigating GM4-2 function?
- Methodological Answer : Include:
- Negative controls : Cells/tissues treated with ganglioside biosynthesis inhibitors (e.g., D-threo-PDMP).
- Positive controls : Known GM4-2-binding proteins (e.g., Siglec receptors).
- Solvent controls : Account for effects of detergents (e.g., Triton X-100) used to solubilize GM4-2 .
Advanced Research Questions
Q. How can researchers resolve structural isomers of this compound using mass spectrometry?
- Methodological Answer : Isomeric differentiation requires:
- Tandem MS : Collision-induced dissociation (CID) to compare fragmentation patterns of sialic acid linkages (e.g., α2-3 vs. α2-6).
- Ion mobility spectrometry (IMS) : Separate isomers based on drift time differences.
- Complementary techniques : Nuclear magnetic resonance (NMR) for absolute configuration determination .
Q. What strategies are effective for analyzing GM4-2’s role in neurodegenerative models with conflicting data?
- Methodological Answer : Address contradictions via:
- Longitudinal studies : Track GM4-2 levels at multiple disease stages (e.g., pre-symptomatic vs. terminal) in transgenic models (e.g., B4galnt1 null mice) .
- Spatial resolution : Use matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) to map GM4-2 distribution in brain regions .
- Meta-analysis : Pool data from independent cohorts using random-effects models to account for biological variability .
Q. How to design a mechanistic study linking GM4-2 acetylation to membrane dynamics?
- Methodological Answer :
- In vitro systems : Incorporate synthetic GM4-2 with site-specific acetyl modifications into artificial lipid bilayers.
- Biophysical assays : Use surface plasmon resonance (SPR) to measure binding kinetics with membrane proteins.
- Molecular dynamics (MD) simulations : Model acetylated GM4-2’s effects on membrane curvature and lipid raft formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
